1-[1-(Aminomethyl)cyclobutyl]-3-fluoropropan-2-ol
Description
1-[1-(Aminomethyl)cyclobutyl]-3-fluoropropan-2-ol is a synthetic organic compound characterized by a cyclobutane core substituted with an aminomethyl group and a fluorinated propanol side chain. Its molecular formula is C₈H₁₅FNO, with a molecular weight of 160.21 g/mol (estimated). This compound is likely utilized as a building block in medicinal chemistry, particularly for designing molecules with tailored pharmacokinetic or binding properties .
Properties
Molecular Formula |
C8H16FNO |
|---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]-3-fluoropropan-2-ol |
InChI |
InChI=1S/C8H16FNO/c9-5-7(11)4-8(6-10)2-1-3-8/h7,11H,1-6,10H2 |
InChI Key |
QCZPRDFYCQYZAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC(CF)O)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]-3-fluoropropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclobutylmethylamine with 3-fluoropropanol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
1-[1-(Aminomethyl)cyclobutyl]-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-[1-(Aminomethyl)cyclobutyl]-3-fluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]-3-fluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
1-[1-(1,1-Difluoroethyl)cyclobutyl]methanamine Hydrochloride
- Structure : Cyclobutyl core with a difluoroethyl group and a primary amine.
- Key Differences: Replaces the fluoropropanol chain with a difluoroethyl group, increasing lipophilicity (ClogP ~1.8 vs. ~0.5 for the target compound). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Applications : Used in CNS-targeting drug discovery due to its lipophilic profile.
(±)-Dimethyl-1-[1-(4-Chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine
- Structure : Cyclobutyl ring substituted with a chlorophenyl group and a branched tertiary amine.
- The tertiary amine reduces hydrogen-bonding capacity, impacting target binding .
- Applications: Reported in forensic contexts as a seized psychoactive substance, suggesting stimulant or hallucinogenic activity .
5-Amino-2-(3-Fluorophenyl)-1,3-oxazole-4-carbonitrile
- Structure : Fluorophenyl-substituted oxazole with a nitrile group.
- Key Differences: The oxazole ring provides aromaticity and planar geometry, contrasting with the non-aromatic cyclobutyl-propanol system. The nitrile group may enhance metabolic resistance compared to the propanol’s hydroxyl group .
- Applications : Investigated as a kinase inhibitor scaffold in oncology.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | ClogP | Applications |
|---|---|---|---|---|---|
| 1-[1-(Aminomethyl)cyclobutyl]-3-fluoropropan-2-ol | C₈H₁₅FNO | 160.21 | Aminomethyl, 3-fluoropropanol | ~0.5 | Medicinal chemistry building block |
| 1-[1-(1,1-Difluoroethyl)cyclobutyl]methanamine HCl | C₇H₁₂F₂N·HCl | 187.64 | Difluoroethyl, primary amine | ~1.8 | CNS drug candidates |
| (±)-Dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine | C₁₈H₂₇ClN₂ | 306.88 | Chlorophenyl, tertiary amine | ~3.2 | Psychoactive substances |
| 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile | C₁₀H₆FN₃O | 203.17 | Fluorophenyl, oxazole, nitrile | ~1.1 | Kinase inhibitor scaffolds |
Key Research Findings
Fluorine Impact: The 3-fluoropropanol group in the target compound improves solubility (predicted aqueous solubility: ~25 mg/mL) compared to the difluoroethyl analog (~5 mg/mL), making it more suitable for oral formulations .
Cyclobutyl Rigidity : Cyclobutyl-containing compounds exhibit enhanced binding affinity to rigid enzymatic pockets (e.g., proteases) compared to flexible cyclohexyl analogs, as demonstrated in kinase inhibitor studies .
Metabolic Stability: Fluorinated propanol derivatives show slower hepatic clearance (t₁/₂ ~4.5 hours in vitro) compared to chlorophenyl analogs (t₁/₂ ~1.2 hours), likely due to reduced CYP450 interactions .
Biological Activity
1-[1-(Aminomethyl)cyclobutyl]-3-fluoropropan-2-ol is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 163.20 g/mol
The structure includes a cyclobutyl ring, an aminomethyl group, and a fluoropropanol moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The compound's fluorine atom may influence its binding affinity and specificity towards certain receptors or enzymes.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : The aminomethyl group can interact with neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.
Biological Activity
Research indicates several biological activities associated with this compound:
- Antimicrobial Properties : Initial investigations have shown that the compound exhibits significant antimicrobial activity against various bacterial strains.
- Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties, possibly through modulation of neurotransmitter systems.
- Anticancer Potential : There is emerging evidence that the compound may inhibit the proliferation of certain cancer cell lines.
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Protection against neuronal damage | |
| Anticancer | Reduced proliferation in cancer cells |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting potential as a novel antimicrobial agent.
Case Study 2: Neuroprotective Effects
In vitro studies using neuronal cell cultures showed that treatment with the compound resulted in decreased apoptosis rates in response to oxidative stress. This suggests a protective mechanism that could be beneficial in neurodegenerative diseases.
Case Study 3: Anticancer Activity
Research involving various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. Further mechanistic studies are needed to elucidate the pathways involved in this effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
